![molecular formula C9H11ClO2 B13704976 3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
3-[(Chloromethoxy)methyl]anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Chloromethoxy)methyl]anisole is an organic compound with the molecular formula C9H11ClO2 It is a derivative of anisole, where the methoxy group is substituted with a chloromethoxy group
Métodos De Preparación
The synthesis of 3-[(Chloromethoxy)methyl]anisole can be achieved through several methods:
-
Williamson Ether Synthesis: : This method involves the reaction of sodium phenoxide with chloromethyl methyl ether under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{ONa} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{OCH}_3 + \text{NaCl} ]
-
Methylation of Sodium Phenoxide: : Another method involves the methylation of sodium phenoxide with dimethyl sulfate or methyl chloride. This reaction is carried out under basic conditions to yield the desired product.
Análisis De Reacciones Químicas
3-[(Chloromethoxy)methyl]anisole undergoes various chemical reactions, including:
-
Electrophilic Aromatic Substitution: : The methoxy group on the anisole ring activates the aromatic ring towards electrophilic substitution. Common reactions include nitration, sulfonation, and halogenation. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to yield nitroanisole derivatives.
-
Nucleophilic Substitution: : The chloromethoxy group can undergo nucleophilic substitution reactions. For instance, treatment with a nucleophile such as sodium methoxide can replace the chlorine atom with a methoxy group, forming a dimethoxy derivative.
-
Oxidation and Reduction: : The compound can also undergo oxidation and reduction reactions. Oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-[(Chloromethoxy)methyl]anisole has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound is used in the development of drugs due to its potential biological activity. It can be modified to create derivatives with specific therapeutic properties.
-
Material Science: : It is used in the synthesis of advanced materials, such as polymers and resins, which have applications in coatings, adhesives, and electronics.
Mecanismo De Acción
The mechanism of action of 3-[(Chloromethoxy)methyl]anisole involves its interaction with molecular targets in biological systems. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparación Con Compuestos Similares
3-[(Chloromethoxy)methyl]anisole can be compared with other similar compounds, such as:
-
Anisole (Methoxybenzene): : Anisole is the parent compound, with a methoxy group attached to the benzene ring. It is less reactive compared to this compound due to the absence of the chloromethoxy group.
-
3-Methylanisole: : This compound has a methyl group attached to the benzene ring in addition to the methoxy group. It exhibits different reactivity and applications compared to this compound.
-
4-Methoxytoluene: : Similar to 3-methylanisole, this compound has a methoxy group and a methyl group attached to the benzene ring. It is used in different industrial applications and has distinct chemical properties.
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
1-(chloromethoxymethyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-4-2-3-8(5-9)6-12-7-10/h2-5H,6-7H2,1H3 |
Clave InChI |
OHQLJRGTOFLNOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)COCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
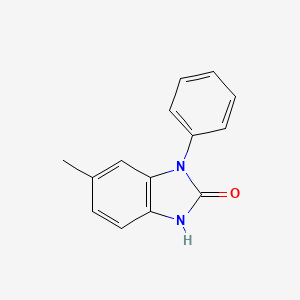
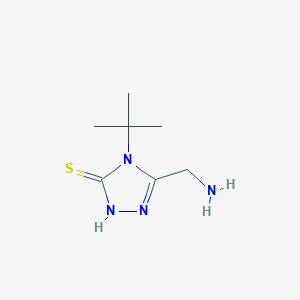
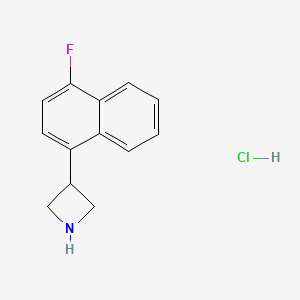
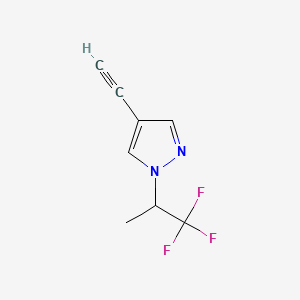


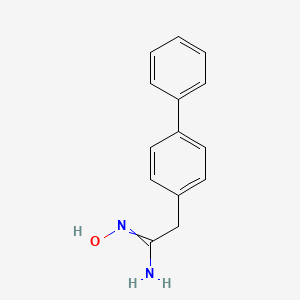



![O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride](/img/structure/B13704950.png)
